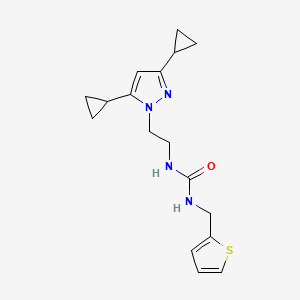
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions, utilizing specific reagents and catalysts to achieve the desired molecular structure. For example, the synthesis of N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)ureas and similar compounds has been reported, showcasing the methods to incorporate pyrazole and thiophene moieties into urea derivatives (Xie Xian-ye, 2007). These methods typically involve the reaction of specific isocyanates or isothiocyanates with different amines or hydrazines under controlled conditions.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various analytical techniques, including 1H NMR, IR, and elemental analysis. The presence of pyrazole, thiophene, and urea groups significantly influences the compound's electronic and spatial configuration, impacting its reactivity and interaction with other molecules. The structure-based design and synthesis of related compounds have led to the identification of potent inhibitors for enzymes like p38α MAPK, demonstrating the importance of structural analysis in drug discovery (Matthäus Getlik et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving compounds with pyrazole, thiophene, and urea groups can be quite versatile, leading to various derivatives with potential biological activities. For instance, the recyclization of thiopyrans to yield thiazolylacrylonitriles or the synthesis of pyran-annulated heterocyclic scaffolds catalyzed by urea showcases the chemical reactivity of these compounds and their utility in generating diverse molecular structures (V. D'yachenko et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. While specific data on "1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea" are not available, studies on similar compounds provide insights into how the presence of specific functional groups affects these properties. For example, the synthesis and properties of related ureas have been explored, shedding light on their solubility and potential for forming crystalline structures suitable for further analysis (V. D'yachenko et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for undergoing specific types of chemical reactions, are essential for the practical application of these compounds. The ability of related compounds to act as inhibitors for specific enzymes or to exhibit bioactivities like acaricidal or fungicidal effects illustrates the importance of understanding these chemical properties for designing molecules with desired functionalities (B. Mathew et al., 2014).
特性
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(19-11-14-2-1-9-23-14)18-7-8-21-16(13-5-6-13)10-15(20-21)12-3-4-12/h1-2,9-10,12-13H,3-8,11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLWVSWFFWETEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate](/img/structure/B2487555.png)
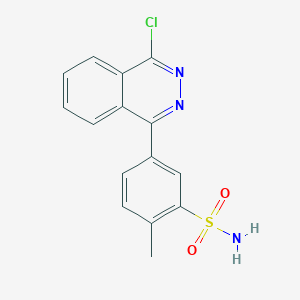

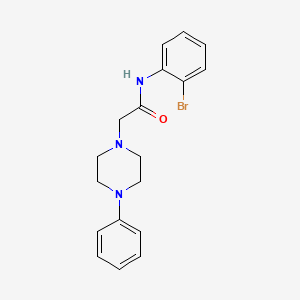
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)
![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)
![2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl](/img/structure/B2487566.png)
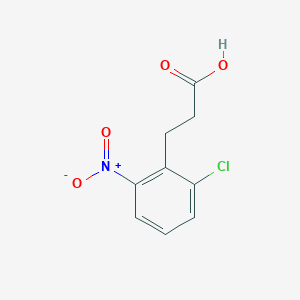


![N-(4-methylphenyl)-3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2487572.png)

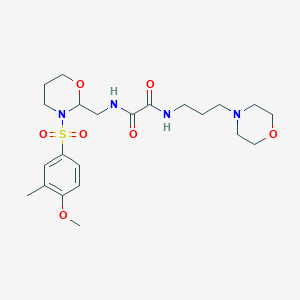
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)